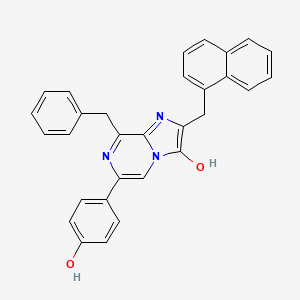

Coelenterazine N

Description

Historical Context of Coelenterazine (B1669285) Discovery and Elucidation

The journey to understanding coelenterazine began in the mid-20th century, with independent researchers isolating and characterizing the light-producing molecule from different marine organisms.

In the 1960s and 1970s, two research groups independently isolated and described the same luciferin (B1168401) from different coelenterates. Osamu Shimomura and colleagues, studying the jellyfish Aequorea victoria, and Milton J. Cormier's group, working with the sea pansy Renilla reniformis, both identified a crucial light-emitting compound. wikipedia.orgacs.org It was named coelenterazine, referencing the phylum Coelenterata to which these organisms belong. wikipedia.org These initial studies laid the groundwork for understanding the fundamental chemistry of a widespread bioluminescent system. wikipedia.orgacs.org

It is important to note that these historical discoveries pertain to the native form of coelenterazine. Coelenterazine N, as a synthetic analogue, was developed later in a laboratory setting. Specific details regarding the initial synthesis and characterization of this compound are not extensively documented in readily available scientific literature, distinguishing it from its naturally occurring parent molecule.

The definitive chemical structure of native coelenterazine was elucidated through rigorous analysis by the pioneering research groups. wikipedia.org The molecule is characterized by an imidazopyrazinone core with three variable side groups. researchgate.net In contrast, this compound is a synthetic derivative with a distinct molecular formula of C₃₀H₂₃N₃O₂ and a molecular weight of 457.52. bioscience.co.uk

Fundamental Role in Bioluminescence Systems

Native coelenterazine is a luciferin, a light-emitting substrate, that is oxidized by a class of enzymes called luciferases or is part of a pre-charged complex in photoproteins. nih.gov In the presence of a luciferase and oxygen, coelenterazine is oxidized to produce light, typically in the blue to green spectrum. scispace.com With photoproteins like aequorin, the coelenterazine is bound in a complex with oxygen, and the light-emitting reaction is triggered by the binding of calcium ions. nih.gov

This compound's role in bioluminescence is primarily as a research tool to probe these systems, particularly in the context of photoproteins. Its interaction with aequorin is a key area of its application. The luminescence intensity of the this compound-aequorin complex is notably the weakest among all coelenterazine analogues. bioscience.co.ukbiotium.com Furthermore, its response time to calcium is significantly slower than that of native coelenterazine. bioscience.co.ukbiotium.com These characteristics have led to its designation as a useful low-sensitivity coelenterazine probe in experimental contexts. bioscience.co.ukbiotium.com

Table 1: Comparison of Native Coelenterazine and this compound

| Feature | Native Coelenterazine | This compound |

| Origin | Naturally Occurring | Synthetic |

| Molecular Formula | C₂₆H₂₁N₃O₃ | C₃₀H₂₃N₃O₂ |

| Molecular Weight | 423.47 g/mol | 457.52 g/mol |

| Aequorin Complex Luminescence | Standard Intensity | Weakest among analogues |

| Response to Calcium | Fast | Much Slower |

| Primary Role | Natural luciferin in marine bioluminescence | Low-sensitivity research probe |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C30H23N3O2 |

|---|---|

Molecular Weight |

457.5 g/mol |

IUPAC Name |

8-benzyl-6-(4-hydroxyphenyl)-2-(naphthalen-1-ylmethyl)imidazo[1,2-a]pyrazin-3-ol |

InChI |

InChI=1S/C30H23N3O2/c34-24-15-13-22(14-16-24)28-19-33-29(26(31-28)17-20-7-2-1-3-8-20)32-27(30(33)35)18-23-11-6-10-21-9-4-5-12-25(21)23/h1-16,19,34-35H,17-18H2 |

InChI Key |

ONVKEAHBFKWZHK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CC2=NC(=CN3C2=NC(=C3O)CC4=CC=CC5=CC=CC=C54)C6=CC=C(C=C6)O |

Origin of Product |

United States |

Elucidation of Coelenterazine Biosynthesis Pathways

Identification of Natural Precursors and Metabolic Origin

Research indicates that coelenterazine's metabolic origin is rooted in specific amino acids, which are assembled through intricate biochemical pathways.

A consensus has emerged identifying the amino acids L-phenylalanine and L-tyrosine as the fundamental precursors for coelenterazine (B1669285) synthesis. Studies utilizing isotopically labeled amino acids have demonstrated that coelenterazine is synthesized from one molecule of L-phenylalanine and two molecules of L-tyrosine msu.rufrontiersin.orgpeerj.comresearchgate.netnih.govoup.comwikipedia.org. This incorporation of amino acid side chains into the final imidazopyrazinone structure highlights the direct link between proteinogenic amino acids and this vital bioluminescent substrate peerj.comnih.gov.

Building upon the identification of L-phenylalanine and L-tyrosine as precursors, a prevailing hypothesis suggests that these amino acids are first assembled into a tripeptide, specifically Phe-Tyr-Tyr (FYY) msu.rufrontiersin.orgpeerj.comresearchgate.netantarctica.gov.auresearchgate.net. It is further proposed that this tripeptide undergoes cyclization and subsequent modifications to form the characteristic imidazopyrazinone core of coelenterazine frontiersin.orgresearchgate.netresearchgate.net. This tripeptide-based pathway is considered the most likely route for coelenterazine biosynthesis msu.rufrontiersin.organtarctica.gov.auresearchgate.net.

Organisms Demonstrating De Novo Coelenterazine Synthesis

While many marine organisms utilize coelenterazine, only a select few have been identified as capable of synthesizing it endogenously.

Ctenophores, commonly known as comb jellies, are considered a primary group of organisms that can synthesize coelenterazine de novo msu.rufrontiersin.orgnih.govantarctica.gov.auresearchgate.netplos.orgresearchgate.netresearchgate.netresearchgate.netresearchgate.net. Transcriptomic analyses of luminous ctenophore species have revealed the presence of genes encoding homologs of isopenicillin-N-synthase (IPNS) that contain the Phe-Tyr-Tyr (FYY) motif nih.govresearchgate.netplos.orgresearchgate.netnih.gov. These IPNS homologs are considered strong candidates for catalyzing the crucial heterocycle-forming steps in coelenterazine biosynthesis nih.govplos.orgnih.gov. The absence of these specific genes in non-luminous ctenophore relatives further supports their role in endogenous coelenterazine production nih.govresearchgate.netplos.orgresearchgate.net. Specific ctenophore species, such as Mnemiopsis leidyi and Bolinopsis infundibulum, have been experimentally shown to synthesize coelenterazine researchgate.netresearchgate.net.

Beyond ctenophores, certain species of copepods and decapod shrimp have also demonstrated the capacity for de novo coelenterazine synthesis. The deep-sea copepod Metridia pacifica has been definitively shown to synthesize coelenterazine from L-phenylalanine and L-tyrosine through feeding experiments with labeled amino acids msu.runih.govoup.comwikipedia.orgresearchgate.net. Similarly, luminous decapod shrimp, such as Oplophorus gracilirostris, are known producers of coelenterazine nih.govoup.comgoogle.comnih.gov. These findings are significant as they represent some of the few known animals capable of producing this luciferin (B1168401) independently frontiersin.orgresearchgate.net.

Investigation of Biosynthetic Enzymes and Genetic Determinants

The identification of specific genes and enzymes responsible for coelenterazine biosynthesis is crucial for understanding its production. Research has focused on identifying genetic elements that correlate with the ability to produce coelenterazine, particularly within ctenophores.

Putative Role of Isopenicillin-N-Synthase Homologs (FYY Gene)

A significant breakthrough in understanding coelenterazine biosynthesis came with the analysis of transcriptome data from various ctenophore species. This research identified a group of candidate genes in luminous ctenophores that encode non-heme iron oxidases. These enzymes exhibit structural similarities to isopenicillin-N-synthase (IPNS), a class of enzymes known for catalyzing heterocycle formation in the biosynthesis of penicillin. plos.orgnih.govresearchgate.net

Crucially, these candidate genes were found to contain the "FYY" tripeptide sequence within their coding regions, aligning with the hypothesized precursor peptide. Furthermore, these genes were predominantly found in luminous ctenophore species and were absent in non-luminous counterparts, suggesting a strong genetic link to bioluminescence. The high degree of identity observed among these genes across different ctenophore species indicates their conserved and potentially vital role in the organism. plos.orgnih.govresearchgate.netresearchgate.net

The similarity to IPNS is particularly noteworthy, as IPNS enzymes are responsible for key ring-forming steps in antibiotic biosynthesis. This similarity supports the hypothesis that these ctenophore enzymes may catalyze the cyclization of the FYY tripeptide, a critical step in forming the imidazopyrazinone core of coelenterazine.

Table 1: Candidate Genes and Proposed Role in Coelenterazine Biosynthesis

| Gene/Peptide Motif | Associated Enzyme Family | Proposed Role in Coelenterazine Biosynthesis | Organism Group Studied | Evidence Type | Experimental Validation Status |

| FYY (Phe-Tyr-Tyr) | Non-heme iron oxidase (IPNS Homolog) | Potential cyclization of the FYY tripeptide precursor to form the imidazopyrazinone core. | Ctenophores | Bioinformatics analysis of transcriptomes, presence/absence in luminous vs. non-luminous species. | Lacks direct experimental confirmation. |

Current Challenges in Detailed Pathway Delineation

Despite the identification of promising candidate genes like the FYY-associated IPNS homologs, the complete elucidation of the coelenterazine biosynthesis pathway faces several challenges. A primary hurdle is the lack of direct experimental evidence confirming the enzymatic activity of these identified genes in coelenterazine production. researchgate.netresearchgate.netnio.res.in

Further research is required to:

Confirm enzymatic function: Detailed biochemical assays are needed to demonstrate that the identified non-heme iron oxidases indeed catalyze the specific reactions required for coelenterazine synthesis from the FYY peptide.

Identify all necessary enzymes: The pathway likely involves multiple enzymatic steps beyond the initial cyclization, and identifying all participating enzymes and their substrates remains an ongoing challenge.

Characterize reaction mechanisms: Understanding the precise chemical mechanisms, cofactor requirements, and reaction conditions for each step is essential for a comprehensive model of biosynthesis.

Overcome experimental limitations: Techniques such as gene knockout or heterologous expression in model organisms are crucial for validating the function of candidate genes but can be technically demanding, especially for complex pathways or organisms with limited genetic tools. researchgate.net

Addressing these challenges will require a multidisciplinary approach, combining advanced genomic and transcriptomic analyses with sophisticated biochemical and genetic experimental techniques.

Compound List:

Coelenterazine

Coelenterazine N

L-tyrosine

L-phenylalanine

Phe-Tyr-Tyr (FYY)

Molecular Mechanisms of Coelenterazine Mediated Light Emission

Fundamental Principles of Bioluminescence and Chemiluminescence

Bioluminescence is a form of chemiluminescence, which is the generation of light from a chemical reaction. illinois.edu In biological systems, this process is typically facilitated by an enzyme called a luciferase. illinois.edu The general mechanism involves the oxidation of a luciferin (B1168401) substrate, which in this case is coelenterazine (B1669285), by its corresponding luciferase, leading to the formation of an excited-state product that releases a photon as it returns to its ground state. illinois.edu

Coelenterazine serves as the luciferin for a variety of marine luciferases, including those from Renilla, Gaussia, and Oplophorus, as well as for Ca²⁺-regulated photoproteins like aequorin and obelin. illinois.eduscispace.com In the presence of a luciferase and molecular oxygen, coelenterazine undergoes an oxidative reaction to produce light, typically in the blue to green spectrum. nih.govmdpi.com The interaction between coelenterazine and its specific luciferase is a key determinant of the reaction's efficiency and the characteristics of the emitted light. researchgate.net In the case of photoproteins, coelenterazine exists as a stabilized 2-hydroperoxycoelenterazine adduct within the protein's active site. nih.gov The binding of calcium ions to the photoprotein triggers a conformational change, leading to the rapid decarboxylation of the hydroperoxycoelenterazine and the emission of light. nih.gov

The central chemical event in coelenterazine-mediated light emission is its oxidation. This process transforms the coelenterazine molecule into two main products: coelenteramide (B1206865) and carbon dioxide (CO₂). researchgate.netnih.gov This transformation is the culmination of the reaction pathway that generates the light-emitting species. The energy released during this oxidative decarboxylation is what excites the coelenteramide molecule, leading to the subsequent emission of a photon. illinois.edu

Detailed Mechanism of Oxidative Decarboxylation of the Imidazopyrazinone Core

The core structure of coelenterazine is an imidazopyrazinone ring system. mdpi.com The luminescence reaction is initiated by the binding of molecular oxygen at the C-2 position of this core, which leads to the formation of a peroxide intermediate. scispace.com This peroxide then cyclizes to form a highly unstable, four-membered ring intermediate known as a dioxetanone. illinois.eduscispace.com The breakdown of this high-energy dioxetanone intermediate results in the cleavage of a carbon-carbon bond and the release of a molecule of carbon dioxide. illinois.edumdpi.com This decarboxylation event generates the final product, coelenteramide, in an electronically excited state. illinois.edu The relaxation of this excited coelenteramide to its ground state is accompanied by the emission of light. illinois.edu

Characterization of Excited-State Intermediates and Emission Wavelength Tunability

The color, or wavelength, of the light emitted during the bioluminescent reaction of coelenterazine is determined by the specific form of the excited-state coelenteramide produced. nih.govresearchgate.net Several different ionic and neutral forms of coelenteramide can act as the light emitter, each with a characteristic emission spectrum. scispace.comresearchgate.net The specific microenvironment of the luciferase's active site plays a crucial role in determining which of these forms is favored, thus "tuning" the color of the emitted light. nih.gov

The unionized, or neutral, form of coelenteramide is one of the potential light emitters. scispace.comresearchgate.net This species is typically formed when modifications are made to the C-6 position of the coelenterazine molecule, preventing the formation of a phenolate (B1203915) anion. mdpi.commdpi.com The emission from the neutral form of coelenteramide occurs at shorter wavelengths, generally in the range of 380 to 423 nm. researchgate.netmdpi.com

The phenolate anion is a common light emitter in coelenterazine bioluminescence and is formed by the deprotonation of the hydroxyl group on the C-6 phenyl ring of coelenteramide. scispace.comnih.gov This species is responsible for the characteristic blue light emission observed in many coelenterazine-luciferase systems, with a maximum emission wavelength typically between 480 and 490 nm. scispace.comresearchgate.net A resonance structure of the phenolate anion, known as the pyrazine-N(4) anion, can also be formed. nih.govresearchgate.net The pyrazine-N(4) anion emits light at even longer wavelengths, generally in the range of 530 to 565 nm, resulting in a green-shifted light emission. scispace.comresearchgate.net

| Emitter Form | Description | Typical Emission Wavelength (λmax) |

| Unionized Neutral Form (N) | The neutral species of the coelenteramide product. | 380–423 nm researchgate.netmdpi.com |

| Phenolate Anion (P) | Formed by deprotonation of the C-6 hydroxyl group. | 480–490 nm scispace.comresearchgate.net |

| Pyrazine-N(4) Anion (P-N(4)) | A resonance form of the phenolate anion. | 530–565 nm scispace.comresearchgate.net |

Ion-Pair State (I)

The ion-pair state is one of the potential light-emitting species formed from the product of the coelenterazine reaction, coelenteramide. nih.gov This state gives rise to a phenolate anion that is transiently formed, with a fluorescence emission maximum (λmax) in the range of 465 nm to 479 nm. scispace.com The formation and stabilization of this and other light-emitting states are highly dependent on the microenvironment, particularly the polarity of the solvent or the specific amino acid residues within the active site of a luciferase. researchgate.net In the context of bioluminescence, the specific interactions within the enzyme's catalytic pocket play a crucial role in favoring the formation of one excited state over another, thereby influencing the color of the emitted light. researchgate.net

Amide Anion (A)

The amide anion of coelenteramide is considered the most common light emitter in the chemiluminescence of coelenterazine. nih.govillinois.edu This species is formed during the breakdown of the dioxetanone intermediate, a key step in the luminescence reaction. scispace.com The amide anion in its excited state relaxes to the ground state by emitting a photon, a process that typically results in blue light. nih.gov The fluorescence emission maximum for the amide anion is generally observed in the range of 435 nm to 458 nm. scispace.com While it is the normal light emitter in chemiluminescence, in bioluminescent reactions catalyzed by enzymes like luciferases, other emitters such as the phenolate anion can be favored. illinois.edunih.gov The enzyme's active site architecture ultimately determines which excited state is predominantly formed and, consequently, the spectral properties of the bioluminescence. muni.cz

Table 1: Potential Light Emitters from Coelenteramide and their Fluorescence Maxima

This table is interactive and can be sorted by clicking on the headers.

| Light Emitter Species | Abbreviation | Fluorescence λmax (nm) | Typical Context |

|---|---|---|---|

| Unionized Form | N | 386 - 423 | Bioluminescence with certain synthetic aequorins |

| Amide Anion | A | 435 - 458 | Normal emitter in chemiluminescence |

| Ion-Pair State Phenolate Anion | I | 465 - 479 | Chemiluminescence/Bioluminescence |

| Phenolate Anion | P | 480 - 490 | Typical emitter in bioluminescence |

| Pyrazine-N(4) Anion | P-N(4) | 530 - 565 | Chemiluminescence in the presence of alkali |

Data compiled from multiple sources. nih.govscispace.comnih.gov

Elucidation of Catalytic Mechanisms in Coelenterazine-Dependent Luciferases

Coelenterazine-dependent luciferases are a diverse group of enzymes that catalyze the oxidation of coelenterazine to produce light. nih.gov Despite utilizing the same substrate, these proteins often share no significant sequence or structural similarity, indicating different evolutionary origins. nih.govresearchgate.net Understanding their catalytic mechanisms is key to harnessing and engineering them for various biotechnological applications.

Mechanistic Insights into Renilla-type Bioluminescence

The luciferase from the sea pansy, Renilla reniformis (RLuc), is one of the most extensively studied coelenterazine-dependent enzymes. muni.czwikipedia.org It belongs to the α/β hydrolase family, with a conserved catalytic triad (B1167595) of Asp120, Glu144, and His285 in its active site. wikipedia.orgnih.gov The catalytic process for Renilla-type luciferases involves the following key steps:

Substrate Binding : Coelenterazine binds within the enzyme's hydrophobic catalytic pocket in a distinct Y-shaped conformation. muni.czresearchgate.net

Oxygen Attack : The reaction is initiated when the deprotonated imidazopyrazinone core of coelenterazine attacks molecular oxygen (O₂), proceeding through a radical charge-transfer mechanism to form a 2-peroxycoelenterazine intermediate. muni.czresearchgate.net

Dioxetanone Formation : The peroxide intermediate undergoes an intramolecular nucleophilic attack to form a strained, four-membered dioxetanone ring. muni.czwikipedia.org

Decarboxylation and Excitation : The unstable dioxetanone intermediate collapses, releasing carbon dioxide (CO₂) and forming the product, coelenteramide, in an excited singlet state. nih.govebi.ac.uk

Light Emission : As the excited coelenteramide relaxes to its ground state, it emits a photon of blue light, typically around 480 nm. wikipedia.org

A conserved proton-relay system, involving a key aspartate residue, is crucial for securing a high emission intensity by protonating the excited coelenteramide product. muni.czresearchgate.net Another aspartate residue located on the rim of the active site helps to fine-tune the electronic state of the coelenteramide, promoting the formation of the blue-light-emitting phenolate anion. muni.czresearchgate.net

Structural Determinants Influencing Emission Characteristics

The color of light emitted by coelenterazine-dependent luciferases can vary significantly, from blue to red. This variation is dictated by the specific chemical microenvironment of the enzyme's active site and by modifications to the coelenterazine substrate itself. scispace.com

Enzyme Structure: The polarity and hydrophobicity of the luciferase's active site have a strong influence on the emission spectrum. researchgate.net The specific arrangement and type of amino acid residues surrounding the bound coelenteramide can stabilize different ionic forms (light emitters) of the excited product. For instance, in Renilla luciferase, an aspartate on the pocket's rim promotes the formation of the phenolate anion, which emits blue light. muni.czresearchgate.net In contrast, the green fluorescent protein (GFP) that associates with RLuc in Renilla reniformis accepts the energy from the excited coelenteramide via bioluminescence resonance energy transfer (BRET), ultimately emitting green light. illinois.eduwikipedia.org

Substrate Structure: Modifications to the imidazopyrazinone core of coelenterazine can also dramatically alter the emission wavelength. scispace.com Changes at the C-2, C-6, and C-8 positions are particularly influential. Introducing electron-richer groups at the C-6 position, for example, can lead to red-shifted emission spectra compared to analogs like DeepBlueC™. rsc.org This principle is used to synthesize coelenterazine analogs that produce different colors of light, expanding their utility in multiplexed bioassays and in vivo imaging. nih.govrsc.org

Table 2: Influence of Structural Modifications on Bioluminescence Emission

This table is interactive and can be sorted by clicking on the headers.

| Modification Type | Specific Example | Effect on Emission Spectrum | Reference |

|---|---|---|---|

| Enzyme Active Site | Aspartate on catalytic pocket rim in RLuc | Promotes formation of blue light-emitting phenolate anion | muni.cz |

| Energy Transfer | Association of RLuc with Green Fluorescent Protein (GFP) | Energy transfer results in green light (505-510 nm) emission | wikipedia.orgmdpi.com |

| Substrate C-6 Position | Introduction of electron-richer groups | Can cause a red-shift in emission wavelength | rsc.org |

Enzymatic and Protein Interactions of Coelenterazine

Coelenterazine (B1669285) as a Substrate for Marine Luciferases

Coelenterazine is a widely distributed luciferin (B1168401) found across eight phyla in marine life wikipedia.org. It is a common substrate for many marine luciferases, undergoing oxidative decarboxylation catalyzed by these enzymes to produce light, typically in the blue spectrum (450-500 nm) nih.govnih.gov. This process requires molecular oxygen but no other cofactors nih.govnih.gov.

Interactions with Renilla Luciferase (RLuc)

Renilla luciferase (RLuc), a well-characterized coelenterazine-dependent luciferase, utilizes coelenterazine as its primary substrate nih.govmdpi.commsu.ru. The reaction mechanism involves the oxidation of coelenterazine, leading to the formation of an excited-state coelenteramide (B1206865), which then relaxes to its ground state, emitting blue light around 470 nm nih.govmdpi.com. RLuc is a single-chain protein of approximately 36 kDa msu.ru. Research has focused on optimizing RLuc variants, such as RLuc8, which exhibits enhanced stability in biological fluids and improved light output, particularly with coelenterazine analogs stanford.edu. Kinetic studies have determined Michaelis-Menten parameters for RLuc with coelenterazine, with reported Km values around 2.9 ± 1.0 µM and kcat values of 3.9 ± 0.4 s⁻¹ stanford.edu. The active site of RLuc is thought to involve specific residues that facilitate the decarboxylation of coelenterazine nih.gov.

Interactions with Gaussia Luciferase (GLuc)

Gaussia luciferase (GLuc), a small and highly luminous protein from the marine copepod Gaussia princeps, also uses coelenterazine as its preferred substrate nih.govnih.gov. GLuc is known for its "flash" kinetics, characterized by a rapid burst of light emission followed by a quick decay, attributed to irreversible enzyme inactivation after a limited number of catalytic cycles nih.govresearchgate.net. GLuc has a narrow substrate specificity for coelenterazine nih.gov. Studies have shown that GLuc can be engineered to enhance its bioluminescence intensity, with certain mutations leading to significant improvements, especially when using coelenterazine derivatives mdpi.com. The enzyme has a molecular weight of approximately 18.2 kDa after signal peptide cleavage nih.gov.

Interactions with Oplophorus Luciferase (OLuc)

The luciferase from the deep-sea shrimp Oplophorus gracilirostris (OLuc) is another key enzyme that utilizes coelenterazine nih.govmdpi.comresearchgate.net. The native OLuc consists of heterodimeric polypeptides, with the 19 kDa subunit (OLuc-19) being responsible for bioluminescence activity nih.gov. OLuc-19 is known for its high specific activity, and engineered variants have been developed to improve its stability and light output nih.govnih.gov. OLuc exhibits broad substrate specificity among coelenterazine analogs compared to other luciferases scispace.com.

Substrate Specificity for Other Marine Luciferases

Coelenterazine serves as a substrate for a variety of other marine luciferases. For instance, Metridia luciferase (MLuc), found in marine copepods, catalyzes the oxidative decarboxylation of coelenterazine, producing blue bioluminescence with a maximum emission around 480-488 nm nih.govresearchgate.net. MLuc has been successfully applied as a reporter in mammalian cells due to its secreted nature and high activity nih.gov. The ostracod Conchoecia pseudodiscophora also utilizes coelenterazine as its luciferin, with luminescence peaking at 463 nm nih.gov.

Association with Photoproteins

Aequorin and its Calcium-Dependent Bioluminescence

Aequorin, a calcium-activated photoprotein isolated from the jellyfish Aequorea victoria, is a complex of an apoaequorin protein and the chromophore coelenterazine mdpi.comwikipedia.orgthermofisher.com. In the presence of calcium ions (Ca²⁺), aequorin undergoes a conformational change that triggers the oxidation of bound coelenterazine, yielding excited coelenteramide and releasing carbon dioxide mdpi.comwikipedia.orgnih.gov. This process results in the emission of blue light, typically around 465-470 nm wikipedia.orgnih.gov. Aequorin contains three EF-hand motifs that bind Ca²⁺, with the binding of calcium ions initiating the bioluminescent reaction wikipedia.orgpnas.org. The sensitivity of aequorin to calcium concentration makes it a valuable tool for measuring intracellular calcium signals nih.govpnas.org. While two calcium ions are generally sufficient for activation, all three EF-hand sites can bind calcium wikipedia.org. The protein itself is a stable complex of coelenterazine and apoaequorin, with coelenterazine being unstable in its free form wiley-vch.de.

Enzymatic Regeneration and Recycling Pathways

The continuous availability of coelenterazine is essential for sustained bioluminescence. Biological systems have evolved intricate pathways for its regeneration and recycling, often involving enzymatic conversions of precursor or oxidized forms.

Bioconversion of Dehydrocoelenterazine (B1496532) to Coelenterazine

Dehydrocoelenterazine (dCTZ) represents a stable, dehydrogenated form of coelenterazine. It is recognized as a potential storage molecule for coelenterazine and serves as a key intermediate in its biochemical recycling researchgate.netnih.govresearchgate.net. The conversion of dCTZ back to the active luciferin, CTZ, is a critical step in maintaining coelenterazine pools.

This bioconversion has been successfully demonstrated in vitro using enzymatic catalysis. Specifically, NAD(P)H:FMN oxidoreductase (also known as flavin reductase or FRase), isolated from the bioluminescent bacterium Vibrio fischeri ATCC 7744, in the presence of NADH, efficiently catalyzes the reduction of dCTZ to CTZ researchgate.netnih.govresearchgate.net. The successful conversion has been confirmed through analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography–Electrospray Ionization–Time-of-Flight Mass Spectrometry (LC/ESI-TOF-MS) researchgate.netnih.gov. This enzymatic process not only regenerates coelenterazine but also enables the quantification of dCTZ by coupling the FRase-NADH reaction with CTZ-utilizing luciferases like Gaussia or Renilla luciferase researchgate.netnih.gov. Importantly, this conversion pathway has also been observed to occur readily within mammalian cells nih.gov.

| Enzyme Used | Cofactor/Reductant | Substrate | Product | Source Organism | Identification Method |

| NAD(P)H:FMN oxidoreductase (FRase) | NADH | Dehydrocoelenterazine | Coelenterazine | Vibrio fischeri ATCC 7744 | HPLC, LC/ESI-TOF-MS |

| NAD(P)H:FMN oxidoreductase (FRase) + NADH | NADH | Dehydrocoelenterazine | Coelenterazine | Vibrio fischeri ATCC 7744 | Luminescence Assay |

| Endogenous cellular reductases (in mammalian cells) | Unknown | Dehydrocoelenterazine | Coelenterazine | Mammalian cells | Detection |

Involvement of Flavin Reductases in Regeneration

Flavin reductases are a class of enzymes crucial for the regeneration of reduced flavin cofactors, such as FMNH₂, which are essential for various enzymatic reactions, including bioluminescence frontiersin.orgmdpi.com. In the context of coelenterazine regeneration, specific flavin reductases, particularly NAD(P)H:FMN oxidoreductase, play a direct role in the conversion of dehydrocoelenterazine to coelenterazine researchgate.netnih.govorcid.orgresearchgate.net.

Synthetic Methodologies and Chemical Derivatization of Coelenterazine

Historical Development of Coelenterazine (B1669285) Chemical Synthesis

The journey to synthesize coelenterazine began with its isolation and characterization from marine organisms researchgate.net. Early synthetic endeavors were often challenged by the molecule's complex structure and inherent instability, necessitating the development of milder and more controlled reaction conditions nih.govucl.ac.uk. Historically, initial synthetic approaches relied on condensation reactions involving glyoxal (B1671930) derivatives under harsh acidic conditions, which limited the scope for creating a wide array of analogs nih.gov. The evolution of synthetic chemistry has since introduced more refined strategies, moving towards convergent and efficient routes to improve yields and accessibility ucl.ac.uk. Key breakthroughs have focused on overcoming challenges related to constructing the sensitive imidazo[1,2-a]pyrazin-3-one core and achieving stereoselective substituent introduction google.com.

Retrosynthetic Analysis and Synthon-Based Approaches for Target Molecule Design

Retrosynthetic analysis provides a powerful framework for designing synthetic pathways to coelenterazine and its analogs jocpr.comscribd.com. This strategy involves systematically dissecting the target molecule into simpler, readily available building blocks, known as synthons jocpr.comscribd.com. Common disconnection strategies for coelenterazine focus on breaking down the fused heterocyclic ring system and the substituted phenyl moiety. For instance, the imidazopyrazinone core can be conceptually derived from precursors that readily cyclize to form the bicyclic structure scribd.com. Synthon-based design facilitates a modular approach to synthesis, enabling the creation of diverse analogs by strategically varying the chosen building blocks jocpr.comscribd.com.

Advanced Synthetic Strategies for Coelenterazine and its Analogs

Modern synthetic chemistry has enabled the development of sophisticated methods for constructing coelenterazine and its derivatives, offering improved efficiency and structural diversity.

Multi-component Reaction Strategies

Multi-component reactions (MCRs) have emerged as highly efficient tools for assembling the coelenterazine scaffold or its key intermediates in a single pot nih.govnih.gov. These reactions allow for the simultaneous formation of multiple chemical bonds from three or more starting materials, significantly enhancing atom economy and reducing reaction times nih.govnih.gov. Research has explored various MCRs to construct the heterocyclic core, providing selective access to desired chemotypes nih.gov.

Application of Negishi-Type Coupling Reactions

Negishi-type coupling reactions, which employ organozinc reagents and palladium catalysis, are instrumental in forming carbon-carbon bonds within coelenterazine structures jocpr.comthieme-connect.comthieme-connect.declockss.orggoogle.com. These cross-coupling reactions are highly effective for introducing aryl or heteroaryl substituents at specific positions, thereby contributing to the structural diversity of coelenterazine analogs thieme-connect.comclockss.orgoup.com. The mild reaction conditions and functional group tolerance associated with Negishi coupling make it particularly suitable for synthesizing complex molecular architectures jocpr.comthieme-connect.comgoogle.com.

Horner-Wadsworth-Emmons (HWE) Reaction in Analog Synthesis

The Horner-Wadsworth-Emmons (HWE) reaction is a valuable olefination method utilized in the synthesis of coelenterazine analogs to introduce carbon-carbon double bonds nih.govucl.ac.ukrsc.orgacs.orgucl.ac.uk. This reaction, typically involving phosphonate (B1237965) carbanions and carbonyl compounds, allows for the construction of unsaturated linkages that can either be part of the final analog structure or serve as precursors for subsequent functionalization rsc.orgucl.ac.uk. The stereoselectivity of the HWE reaction can also be strategically employed in the design of specific analogs rsc.orgucl.ac.uk.

Strategic Introduction of Heterocyclic and Substituted Aromatic Moieties

The incorporation of diverse heterocyclic and substituted aromatic moieties is crucial for tailoring the properties of coelenterazine analogs researchgate.netgoogle.comoup.com. Synthetic strategies often involve attaching pre-formed aromatic and heterocyclic rings to the coelenterazine core or its synthetic intermediates. Techniques such as Suzuki-Miyaura coupling, Sonogashira coupling, and Negishi coupling are frequently employed for this purpose, allowing for precise control over substitution patterns and facilitating structure-activity relationship studies researchgate.netclockss.orgoup.com.

Data Tables

The development of novel synthetic routes has led to the creation of various coelenterazine analogs with modified properties. The following tables summarize key strategies and examples of synthesized analogs.

Table 1: Key Synthetic Strategies Employed for Coelenterazine and Analogs

| Synthetic Strategy | Key Reaction Type(s) | Purpose/Introduced Moiety | Notes | References |

| Core Scaffold Construction | Multi-component reactions (MCRs) | Formation of the imidazo[1,2-a]pyrazin-3-one core | Offers atom economy and efficiency; facilitates assembly in a single pot. | nih.govnih.gov |

| Aryl/Heteroaryl Substitution | Negishi-Type Coupling, Suzuki-Miyaura Coupling | Introduction of substituted aromatic and heterocyclic rings | Crucial for tuning electronic and steric properties; palladium-catalyzed C-C bond formation. | researchgate.netjocpr.comthieme-connect.comclockss.orgoup.com |

| Unsaturated Linkage Formation | Horner-Wadsworth-Emmons (HWE) Reaction | Introduction of C=C double bonds | Useful for creating structural diversity or as precursors for further functionalization. | nih.govucl.ac.ukrsc.orgacs.orgucl.ac.uk |

| Functional Group Introduction | Various coupling reactions (e.g., Sonogashira) | Strategic placement of diverse functional groups | Enables fine-tuning of photophysical properties, stability, and biological interactions. | researchgate.netclockss.orgoup.com |

| Protection/Deprotection Strategies | Tosyl group deprotection, silyl (B83357) ether hydrolysis | Facilitates selective reactions, especially before cross-coupling | Essential for managing reactive intermediates and sensitive functional groups. | clockss.org |

Table 2: Examples of Synthesized Coelenterazine Analogs and Their Synthetic Approaches

| Coelenterazine Analog/Derivative | Key Structural Modification | Primary Synthetic Strategy Employed | Notable Outcome/Property | References |

| Furimazine | Absence of OH group at C-2 and C-6 positions | Not specified, but known CTZ analog | Enhances bioluminescence level significantly compared to coelenterazine; provides long-term signal. | nih.govmdpi.com |

| Coelenterazine-F | Fluorinated phenyl ring | Negishi coupling, HWE reaction | Synthesized analog with modified electronic properties. | google.com |

| Coelenterazine-Me | Methyl substituent | Heterocyclic moiety introduction | Synthesized analog with modified electronic properties. | oup.com |

| Coelenterazine-Pyr | Pyridyl substituent | Suzuki coupling on core precursor | Synthesized analog with modified electronic properties. | oup.com |

| Dibrominated Coelenterazine Analog | Dibromination of the imidazopyrazinone scaffold | Not specified | Shows superior luminescence (total light output, emission lifetime) compared to natural coelenterazine in aprotic media; capable of yellow light emission (~580 nm). Enhanced chemiluminescence with superoxide (B77818) anion. | researchgate.netmdpi.com |

| Azido (B1232118) Coelenterazine Analogue | Introduction of an azido group | Acylation of coelenteramine with an acid chloride | Similar chemiluminescence and bioluminescence properties to native coelenterazine; potential photoaffinity probe. | oup.com |

| Dehydrocoelenterazine (B1496532) | Presence of conjugated double bonds in the core structure | Suzuki-Miyaura or Sonogashira coupling | Used as a substrate for bioluminescence; structural modifications investigated for altered luminescence properties. | clockss.org |

Compound List

Coelenterazine

Coelenteramine

Furimazine

Vargulin (Cypridina luciferin)

DeepBlueC (DBC)

Coelenterazine-F

Coelenterazine-Me

Coelenterazine-Pyr

Dibrominated Coelenterazine Analog

Azido Coelenterazine Analogue

Dehydrocoelenterazine

Coelenterazine-v

Coelenterazine sulfate (B86663)

Coelenterazine C2-benzyl monosulfate

Coelenterazine 400a (Clz400a)

Coelenterazine-e (Clz-e)

Coelenterazine N (mentioned in prompt, specific synthetic details not found in provided snippets but general coelenterazine synthesis methods apply)

Advanced Research Applications and Methodological Advancements

Biotechnological Advancements through Luciferase Enzyme Engineering

The field of biotechnology has been significantly advanced by the development of highly sensitive and versatile bioluminescence-based reporter systems. A cornerstone of these advancements lies in the sophisticated engineering of luciferase enzymes and the design of novel coelenterazine (B1669285) analogs. These efforts have yielded bioluminescent systems with dramatically improved characteristics, enabling a broader range of applications in molecular biology, diagnostics, and in vivo imaging.

Engineering of Luciferase Systems for Enhanced Performance

Coelenterazine, a natural substrate for many marine luciferases, has served as a foundation for developing next-generation bioluminescent tools. Through directed evolution, site-directed mutagenesis, and rational design, researchers have created engineered luciferases that exhibit superior brightness, stability, and kinetic properties compared to their wild-type counterparts.

One of the most significant advancements is the NanoLuc® (NLuc) system , derived from the luciferase of the deep-sea shrimp Oplophorus gracilirostris acs.orgnih.gov. The native enzyme's catalytic subunit (Oluc-19) was engineered to create a more stable and significantly brighter enzyme. This engineered luciferase, when paired with its optimized substrate, furimazine (a novel coelenterazine analog), demonstrates remarkable improvements. Studies have shown that the NLuc system can produce luminescence that is approximately 2.5 million times brighter than the original Oluc-19 in mammalian cells acs.org. Furthermore, NLuc offers a >150-fold increase in luminescence intensity compared to commonly used luciferases like firefly luciferase (FLuc) and Renilla luciferase (RLuc) nih.gov. The luminescence decay profile of NLuc is also favorable, with a half-life greater than 2 hours, providing a more sustained signal for various assays compared to the transient "flash" kinetics of some other systems acs.org.

Beyond NLuc, other coelenterazine-dependent luciferases have also been targets for engineering. Gaussia luciferase (GLuc) , known for its secreted nature and high activity, has been improved through specific amino acid substitutions. For instance, mutations such as M60L, K88Q, F89Y, I90L, and S103T have independently increased GLuc's bioluminescence (BL) intensity by 1.8 to 7.5-fold. A combination of these five mutations (GLuc5) resulted in a remarkable 29-fold enhancement in BL intensity, showcasing the power of sequence-guided mutagenesis mdpi.com. Similarly, engineering efforts on Renilla luciferase (RLuc) have focused on improving its stability and catalytic efficiency (kcat), with some triple mutants demonstrating a threefold improvement in kcat and enhanced luminescence in various applications tennessee.edu.

Table 1: Comparative Luminescence Intensity of Engineered Luciferases

| Engineered Luciferase System | Substrate | Comparison Basis | Fold Increase / Brightness | Citation |

| NanoLuc (NLuc) | Furimazine | Original Oplophorus luciferase (Oluc-19) | ~2.5 million-fold | acs.org |

| NanoLuc (NLuc) | Furimazine | Firefly Luciferase (FLuc) / Renilla Luciferase (RLuc) | >150-fold | nih.gov |

| Engineered Oplophorus Luc. | Coelenterazine | Initial Oluc-19 | ~81,000-fold | nih.gov |

Substrate Engineering for Tuned Bioluminescence Properties

Complementary to enzyme engineering, the chemical modification of coelenterazine analogs has been instrumental in refining bioluminescence systems. These modifications aim to improve substrate solubility, stability, cell permeability, and to tune the emission spectra, particularly for applications requiring red-shifted light for deeper tissue penetration in vivo imaging. For example, novel coelenterazine analogs have been synthesized and conjugated with fluorophores to achieve red-shifted bioluminescence via bioluminescence resonance energy transfer (BRET) with engineered luciferases like NLuc researchgate.net. The direct attachment of aryl moieties to the imidazopyrazinone core of furimazine has also been shown to provide significant red-shifts in bioluminescent emission while maintaining reasonable light output, broadening the utility of NLuc for in vivo applications researchgate.net.

These advancements in engineered luciferases and their coelenterazine-based substrates have significantly enhanced the sensitivity, dynamic range, and applicability of bioluminescence assays. They are crucial tools for reporter gene assays, high-throughput screening, biosensing, and non-invasive in vivo imaging, driving progress across numerous biotechnological disciplines.

Q & A

Q. How can researchers validate the specificity of this compound in calcium imaging versus other intracellular signaling pathways?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.